1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-[4-(2,4-difluorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQVADZWQJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201806 | |
| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53591-79-0 | |
| Record name | 1-(2′,4′-Difluoro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53591-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorophenyl)acetophenone | |
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| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2',4'-difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.304 | |
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| Record name | 4-(2,4-DIFLUOROPHENYL)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6OVJ9PJW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Crystal structure and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone"
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and molecular geometry of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in medicinal chemistry. Leveraging single-crystal X-ray diffraction data, this document elucidates the molecule's three-dimensional architecture, including its non-planar biphenyl core and the intricate network of intermolecular interactions that govern its crystal packing. Methodologies for synthesis and crystallization are detailed, offering field-proven insights into the experimental choices that ensure high-quality crystalline material suitable for structural analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the solid-state properties of fluorinated biphenyl compounds.
Introduction: The Significance of Fluorinated Biphenyls
1-(2',4'-Difluorobiphenyl-4-yl)ethanone (chemical formula C₁₄H₁₀F₂O) belongs to the class of fluorinated biphenyls, a scaffold of significant interest in the pharmaceutical and materials science sectors. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This specific compound often serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic activities, including anti-bacterial and anti-inflammatory agents[1].
A thorough understanding of its three-dimensional structure is paramount. The molecular geometry, particularly the dihedral angle between the phenyl rings, dictates the molecule's overall shape and ability to interact with other molecules. Furthermore, the crystal packing, stabilized by a network of weak intermolecular forces, influences critical solid-state properties such as solubility, melting point, and bioavailability. This guide presents a detailed examination of these structural features, grounded in authoritative experimental data.
Synthesis and Single Crystal Growth: A Protocol Rooted in Causality
The acquisition of a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of a suitable single crystal. The chosen synthetic route and crystallization method are critical, as they directly impact the purity and crystalline order of the final product.
Synthesis via Suzuki-Miyaura Coupling
The synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's high functional group tolerance, excellent yields, and mild reaction conditions, making it a cornerstone of modern synthetic chemistry for creating C-C bonds between aromatic rings[2].
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, combine 1-(4-bromophenyl)ethanone (1.0 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol)[1]. The use of a slight excess of the boronic acid derivative ensures the complete consumption of the limiting bromophenyl starting material. Sodium carbonate acts as the requisite base to activate the boronic acid for the catalytic cycle.
-
Catalyst Introduction: Add Palladium(II) acetate (Pd(OAc)₂, 1.0 mmol) to the mixture[1]. This palladium salt is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species that drives the catalytic cycle.
-
Solvent System: Dissolve the reactants and catalyst in a 1:1 (v/v) mixture of water and acetone (50 ml)[1]. This biphasic solvent system is advantageous; the water is essential for dissolving the inorganic base (Na₂CO₃), while the acetone ensures the solubility of the organic reactants.
-
Reaction Execution: Stir the mixture vigorously for 20 minutes at a controlled temperature of 308 K (35 °C)[1]. The controlled temperature provides sufficient energy to overcome the activation barrier without promoting side reactions or catalyst decomposition.
-
Workup and Purification: Upon completion, perform a liquid-liquid extraction using diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate to remove residual water, and the solvent is removed in vacuo to yield the crude product[1].
Crystallization: The Art of Slow Evaporation
The formation of a single crystal suitable for X-ray diffraction requires a slow, controlled transition from a disordered state (in solution) to a highly ordered solid state.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude product in ethanol[1]. The choice of ethanol is deliberate; the compound should be moderately soluble at room temperature. If solubility is too high, crystallization is difficult; if too low, it is hard to form a saturated solution.
-
Slow Evaporation: Allow the ethanol to evaporate slowly from the solution at ambient temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects and leading to a well-formed single crystal. Rapid precipitation, in contrast, would trap solvent and create a polycrystalline or amorphous solid.
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Crystal Data and Data Collection
The crystallographic analysis reveals that 1-(2',4'-Difluorobiphenyl-4-yl)ethanone crystallizes in the orthorhombic space group Pca2₁. The asymmetric unit contains two crystallographically independent molecules of the compound[1]. Key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₀F₂O | [1] |
| Molecular Weight (Mᵣ) | 232.22 | [3] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pca2₁ | [1] |
| a (Å) | 13.092 (7) | [1] |
| b (Å) | 6.102 (3) | [1] |
| c (Å) | 27.719 (15) | [1] |
| Volume (V) (ų) | 2214 (2) | [1] |
| Z (Molecules/unit cell) | 8 | [1] |
| Calculated Density (Dₓ) | 1.393 Mg m⁻³ | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Temperature (T) | 293 K | [1] |
| Final R-factor [I>2σ(I)] | 0.066 | [1][4] |
| wR(F²) (all data) | 0.207 | [4] |
The data were collected on a Bruker P4 diffractometer, and the structure was solved using direct methods and refined on F²[1]. The R-factor of 0.066 indicates a good agreement between the experimental diffraction data and the final structural model.
Molecular Geometry and Conformation
The molecular structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone reveals several key geometric features, most notably the twisted conformation of the biphenyl system.
The Biphenyl Dihedral Angle
Unlike an idealized planar system, the two phenyl rings in this molecule are significantly twisted with respect to each other. The crystal structure contains two independent molecules in the asymmetric unit, with slightly different conformations:
-
Molecule A: The dihedral angle between the two aromatic rings is 46.8 (2)° [1].
This pronounced twist is a direct consequence of steric hindrance. The ortho-substituent on the difluorophenyl ring (F at C2') would sterically clash with the ortho-hydrogen on the adjacent phenyl ring if the molecule were to adopt a planar conformation. The observed dihedral angle represents a low-energy compromise, balancing the unfavorable steric repulsion against the stabilizing π-conjugation that would be maximized in a planar arrangement.
Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice
The crystal packing is a sophisticated architecture stabilized by a combination of weak, non-covalent interactions. These interactions, though individually weak, collectively dictate the crystal's stability and macroscopic properties.
-
C—H···F Interactions: The molecules are linked into dimers through C—H···F hydrogen bonds[1][4]. These interactions, while weaker than conventional O-H···O or N-H···O bonds, are significant in fluorine-containing compounds and act as important structure-directing forces.
-
π–π Stacking Interactions: There are significant π–π stacking interactions between the benzene rings of adjacent molecules. The centroid-to-centroid distance between stacked rings is approximately 3.82 Å[1][4]. This interaction contributes to the formation of columns along the crystallographic b-axis, resulting in a herringbone-like arrangement[1].
-
C—F···π Interactions: In addition to the other forces, C—F···π interactions are also observed, where the fluorine atom of one molecule interacts with the electron-rich π-system of a neighboring phenyl ring[4].
These varied interactions create a robust and well-ordered three-dimensional lattice, providing the stability of the crystalline state.
Conclusion
The structural analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone provides critical insights for researchers in drug design and materials science. The synthesis is reliably achieved via Suzuki-Miyaura coupling, and high-quality single crystals can be grown by slow evaporation from an ethanol solution.
The single-crystal X-ray diffraction study confirms an orthorhombic crystal system (Pca2₁) and reveals a non-planar molecular geometry, characterized by a significant dihedral angle of approximately 47° between the two phenyl rings due to steric hindrance. The crystal lattice is stabilized by a network of C—H···F hydrogen bonds, π–π stacking, and C—F···π interactions, which collectively define the supramolecular architecture. This detailed structural knowledge is foundational for predicting the compound's physical properties and its potential interactions in a biological or material context.
References
-
Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2053. [Link]
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PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Fathimunnisa, M. A., S. S, S., Isloor, A. M., & Fun, H. K. (2015). Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, E71, 915–918. [Link]
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Tao, X., Yuan, L., Zhang, X.-Q., Jing, C., & Wang, J.-T. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1330–o1331. [Link]
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Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2053. [Link]
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Akhtar, T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 30035–30048. [Link]
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- 1. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
Introduction
1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a key intermediate in the synthesis of various compounds with significant biological activities, including antibacterial and anti-inflammatory properties.[1][2] Its chemical structure, featuring a difluorinated biphenyl core with an acetyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and spectroscopic properties. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development to aid in the accurate identification and characterization of this important molecule.
The molecular structure and key identifiers for 1-(2',4'-Difluorobiphenyl-4-yl)ethanone are as follows:
| Identifier | Value |
| IUPAC Name | 1-[4-(2,4-difluorophenyl)phenyl]ethanone[3] |
| CAS Number | 53591-79-0[3] |
| Molecular Formula | C₁₄H₁₀F₂O[1][3] |
| Molecular Weight | 232.22 g/mol [1][3] |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F[3] |
| InChI | InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is characterized by signals in the aromatic and aliphatic regions, with coupling patterns influenced by the fluorine substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12-15 ppm.
-
-
Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
Data Interpretation and Key Insights
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | Doublet | 2H | H-2, H-6 | These protons are ortho to the acetyl group, which is electron-withdrawing, causing a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| ~7.70 | Doublet | 2H | H-3, H-5 | These protons are meta to the acetyl group and ortho to the difluorophenyl ring. They are shifted downfield due to the aromatic ring current and coupling to H-2 and H-6. |
| ~7.45 | Multiplet | 1H | H-6' | This proton experiences complex coupling from neighboring protons and fluorine atoms. |
| ~7.00 | Multiplet | 2H | H-3', H-5' | These protons are coupled to each other and to the adjacent fluorine atoms, resulting in complex multiplets. |
| 2.65 | Singlet | 3H | -CH₃ | The methyl protons of the acetyl group are in a non-aromatic environment and appear as a characteristic singlet in the upfield region. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The analysis of substituted biphenyls by proton NMR often involves considering the dihedral angle between the phenyl rings, which can influence the chemical shifts.[5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 75 MHz or higher field NMR spectrometer is suitable.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-220 ppm.
-
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Key Insights
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.7 | C=O | The carbonyl carbon of the ketone is significantly deshielded and appears at a characteristic downfield chemical shift. |
| ~162.8 (dd) | C-2' | This carbon is directly attached to a fluorine atom, causing a large downfield shift and a doublet of doublets splitting pattern due to C-F coupling. |
| ~160.3 (dd) | C-4' | Similar to C-2', this carbon is bonded to a fluorine atom, resulting in a downfield shift and complex splitting. |
| ~145.0 | C-4 | This quaternary carbon is attached to the acetyl-substituted phenyl ring and the difluorophenyl ring. |
| ~136.0 | C-1 | The quaternary carbon bearing the acetyl group. |
| ~132.0 (dd) | C-6' | This carbon is influenced by the adjacent fluorine atom and the biphenyl linkage. |
| ~130.0 | C-2, C-6 | Carbons ortho to the acetyl group. |
| ~128.5 | C-3, C-5 | Carbons meta to the acetyl group. |
| ~124.0 (dd) | C-1' | The quaternary carbon of the difluorophenyl ring attached to the other phenyl ring. |
| ~112.0 (dd) | C-5' | This carbon is ortho to one fluorine and meta to the other, leading to a complex splitting pattern. |
| ~104.5 (t) | C-3' | This carbon is situated between the two fluorine atoms, resulting in a triplet-like splitting pattern. |
| ~26.8 | -CH₃ | The methyl carbon of the acetyl group appears in the upfield aliphatic region. |
Note: The assignments are based on typical chemical shifts for substituted biphenyls and acetophenones, as well as the expected effects of fluorine substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Data Interpretation and Key Insights
The IR spectrum of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone will show characteristic absorptions for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the aromatic rings. |
| ~1685 | C=O stretch (ketone) | A strong, sharp absorption characteristic of an aromatic ketone.[7][8][9] The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[8][10] |
| ~1600, ~1480 | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| ~1300-1230 | C-C-C stretch | Characteristic for aromatic ketones.[11] |
| ~1200-1000 | C-F stretch | Strong absorptions due to the stretching of the carbon-fluorine bonds. |
| Below 900 | C-H bend (aromatic) | Out-of-plane bending vibrations that can provide information about the substitution pattern of the aromatic rings. |
The most prominent feature in the IR spectrum is the strong carbonyl (C=O) absorption around 1685 cm⁻¹.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).[4]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
Data Interpretation and Key Insights
The mass spectrum will show the molecular ion peak and various fragment ions.
| m/z (mass-to-charge ratio) | Fragment Ion | Proposed Structure | Rationale |
| 232 | [M]⁺˙ | [C₁₄H₁₀F₂O]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 217 | [M - CH₃]⁺ | [C₁₃H₇F₂O]⁺ | Loss of a methyl radical from the acetyl group, a common fragmentation for acetophenones.[12][13][14] |
| 189 | [M - COCH₃]⁺ | [C₁₂H₇F₂]⁺ | Cleavage of the bond between the phenyl ring and the acetyl group, resulting in the difluorobiphenyl cation. |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | This is a common fragment in acetophenone mass spectra, corresponding to the benzoyl cation.[13][14] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Further fragmentation of the benzoyl cation by loss of carbon monoxide.[13][14] |
The fragmentation pattern is a key diagnostic tool. The initial loss of a methyl group to form the ion at m/z 217 is a strong indicator of the acetyl moiety.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic analysis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the influence of the fluorine substituents. The IR spectrum clearly identifies the aromatic ketone functional group, and the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for the analytical validation of this important synthetic intermediate.
References
-
Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E64(10), o1923. Available at: [Link]
-
Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]
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Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]
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CAS Common Chemistry. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. American Chemical Society. Available at: [Link]
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Chemcd. (n.d.). 1-(2',4'-DIFLUOROBIPHENYL-4-YL)ETHANONE. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Burnell, E. E., & van der Est, A. J. (1987). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 2(4), 451-465. Available at: [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Available at: [Link]
-
Unknown. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. Available at: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Available at: [Link]
-
Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262. Available at: [Link]
-
Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
Filges, U., & Grützmacher, H.-F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]
-
NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Available at: [Link]
-
RCSB PDB. (n.d.). Biphenyl. Available at: [Link]
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Chemguide. (n.d.). interpreting infra-red spectra. Available at: [Link]
-
Wu, Y., et al. (2024). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. Inorganic Chemistry. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
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Methodological & Application
Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in the development of pharmacologically active molecules. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating system checks, and comprehensive safety guidelines to ensure reliable and safe execution.
Introduction and Scientific Context
1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a valuable biaryl ketone scaffold. Its structural motif is found in compounds investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[4] The synthesis of such biaryl structures is most efficiently achieved using modern cross-coupling methodologies.
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out as the method of choice.[3] It involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. The reaction's prevalence in both academic and industrial settings stems from its numerous advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle temperature and pressure settings.[2]
-
High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[2]
-
Commercial Availability of Reagents: The required boronic acids and aryl halides are readily available from commercial sources.[2]
-
Favorable Toxicological Profile: Organoboron reagents are generally less toxic and more stable than many other organometallic compounds.[2]
This protocol will detail the coupling of 4-bromoacetophenone with 2,4-difluorophenylboronic acid, providing a robust and reproducible pathway to the target compound.
Reaction Mechanism and Workflow
The synthesis proceeds via the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle is illustrated below.
Overall Reaction Scheme
The Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-bromophenyl)ethanone, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., sodium carbonate), transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 1-(4-Bromophenyl)ethanone | C₈H₇BrO | 199.04 | 99-90-1 | Purity ≥98% |
| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 144025-03-6 | Purity ≥97% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 3375-31-3 | Catalyst, handle with care |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 | Anhydrous, fine powder |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade or higher |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | High purity |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous, for extraction |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 proof, for recrystallization |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
pH paper or meter
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Step-by-Step Experimental Protocol
This protocol is based on a reported synthesis and has been optimized for clarity and reproducibility.[4]
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried before use to prevent moisture from interfering with the reaction.
-
Reagent Dosing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the solid reagents in the following order:
-
1-(4-Bromophenyl)ethanone (0.199 g, 1.0 mmol)
-
2,4-Difluorophenylboronic acid (0.237 g, 1.5 mmol, 1.5 equiv)
-
Sodium Carbonate (0.212 g, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (0.0022 g, 0.01 mmol, 1 mol%) Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Sodium carbonate is a crucial base required to activate the boronic acid for the transmetalation step. The palladium catalyst loading is kept low (1 mol%) as it is highly efficient.
-
-
Solvent Addition: Add a 1:1 (v/v) mixture of acetone and deionized water (50 mL total) to the flask.
Reaction Execution
-
Heating and Stirring: Place the flask in a pre-heated oil bath or heating mantle set to 35°C (308 K). Begin vigorous stirring to ensure the mixture is homogeneous.[4]
-
Reaction Monitoring: The reaction is reported to be rapid.[4] However, it is best practice to monitor its progress every 10-15 minutes using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 9:1 Hexanes:Ethyl Acetate.
-
Validation Check: The reaction is complete when the starting material spot (1-(4-bromophenyl)ethanone) is no longer visible by TLC.
-
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
Work-up and Product Isolation
-
Solvent Removal: A significant portion of the acetone can be removed using a rotary evaporator. This will facilitate a more efficient extraction.
-
Aqueous Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 40 mL). Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Combine and Dry: Combine the organic layers in an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the solid with a small amount of fresh diethyl ether. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, which should appear as a light yellow solid.
Purification
-
Recrystallization: The most effective method for purifying the crude solid is recrystallization from ethanol.[4]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the light yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified product in a vacuum oven or desiccator.
-
Characterization and Data
The final product, 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, should be a light yellow crystalline solid.[4]
-
Molecular Formula: C₁₄H₁₀F₂O[5]
-
Molecular Weight: 232.22 g/mol [5]
-
Expected Yield: >85% (based on 1-(4-bromophenyl)ethanone as the limiting reagent).
-
Analytical Data: The identity and purity of the compound should be confirmed by standard analytical techniques. X-ray crystallography has confirmed the structure, with dihedral angles between the benzene rings of approximately 47-48°.[4][6]
Safety and Hazard Management
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Palladium(II) Acetate: Is an irritant and sensitizer. Avoid inhalation of dust and contact with skin.
-
Aryl Halides/Boronic Acids: May be irritating. Consult the specific Safety Data Sheet (SDS) for each reagent.
-
Solvents: Diethyl ether is extremely flammable. Acetone is also flammable. All solvent handling should be performed in a well-ventilated fume hood away from ignition sources.
-
-
Reaction Hazards:
-
Waste Disposal:
-
Aqueous waste and organic waste should be collected in separate, clearly labeled containers.
-
Palladium-containing waste must be disposed of in a dedicated heavy metal waste container according to institutional guidelines.
-
Experimental Workflow Diagram
References
-
Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1923. Available at: [Link]
-
Guo, M.-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. ResearchGate. Available at: [Link]
-
Tao, X., et al. (2007). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. PubChem Compound Database. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2003). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. ResearchGate. Available at: [Link]
-
Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 399-405. Available at: [Link]
-
Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. Available at: [Link]
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. Available at: [Link]
-
Ling, E. H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Catalyst. Journal of Physical Science, 33(3), 107-121. Available at: [Link]
-
Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available at: [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]
-
Al-Masri, H. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Rammiger, G. H., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | C14H10F2O | CID 104542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"Column chromatography conditions for isolating 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one"
An Application Note for the Chromatographic Isolation of 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
Introduction
This compound is a fluorinated aromatic ketone with applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring a biphenyl core, two fluorine atoms, and a ketone moiety, presents a moderate polarity that makes it an ideal candidate for purification using silica gel column chromatography.[3][4] The successful isolation of this compound from a crude reaction mixture is paramount to ensure the purity required for subsequent synthetic steps and biological assays.
This guide provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is built upon a logical, self-validating workflow that begins with analytical thin-layer chromatography (TLC) to establish optimal separation conditions, followed by a detailed, step-by-step preparative column chromatography protocol. The causality behind each experimental choice is explained to empower researchers to adapt this method to their specific needs.
Physicochemical Properties of the Analyte
Understanding the properties of the target molecule is the cornerstone of developing a successful purification strategy. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O | [3][4][] |
| Molecular Weight | 232.22 g/mol | [4][] |
| Appearance | White powder | [6] |
| CAS Number | 53591-79-0 | [] |
| Calculated XLogP3 | 3.4 | [4] |
| UV-Active | Yes (Aromatic System) | [7][8] |
The calculated XLogP3 value of 3.4 suggests a significant non-polar character, while the ketone and fluorine atoms introduce polarity.[4] This duality makes normal-phase chromatography, which separates compounds based on their interactions with a polar stationary phase, an excellent choice for purification.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[9] The separation mechanism hinges on the differential adsorption of compounds to the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol groups (Si-OH).
-
Analyte Interactions: The polar ketone group and electronegative fluorine atoms in the target molecule will form hydrogen bonds and dipole-dipole interactions with the silica gel.
-
Elution: A non-polar mobile phase (eluent) is used to move the compounds down the column. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), the interactions between the analyte and the silica are disrupted, allowing the compound to elute. Less polar impurities will have weaker interactions with the silica and will elute first, while more polar impurities will be retained more strongly and elute later.
Caption: Overall workflow for chromatographic purification.
PART I: Pre-Chromatography Method Development (TLC Analysis)
Rationale: Attempting column chromatography without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale experiment that serves as a precise model for the large-scale column separation. It is used to determine the optimal mobile phase composition required to achieve separation between the desired product and any impurities. The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, which generally provides the best resolution in column chromatography.[10]
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the prepared sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).
-
Solvent System Trials: Prepare a series of eluent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is to test several ratios.
-
Development: Place the spotted TLC plate in a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp at 254 nm.[7][8] The aromatic nature of the biphenyl core will make the compound appear as a dark spot against the green fluorescent background. Circle the observed spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the spot corresponding to the product has an Rf value between 0.2 and 0.4. If the spot is too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spot is too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
Example TLC Trial Results:
| Eluent System (Hexane:EtOAc) | Product Rf (Hypothetical) | Observation |
| 95:5 | 0.10 | Eluent is not polar enough. |
| 90:10 | 0.25 | Optimal. Good starting point for the column. |
| 80:20 | 0.55 | Eluent is too polar; poor separation from non-polar impurities. |
PART II: Preparative Flash Column Chromatography Protocol
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Sand (washed)
-
Crude this compound
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Collection vessels (test tubes or flasks)
-
Flow controller/pressurized air or nitrogen source
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the weakest eluent to be used (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.
-
Use air pressure to push the excess solvent through the column until the solvent level reaches the top of the silica bed. Do NOT let the column run dry.
-
Add another thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Preparation (Dry Loading):
-
Rationale: Dry loading is superior to liquid loading as it prevents solvent-channeling effects and ensures a narrow, concentrated starting band, leading to significantly better resolution.
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the layer of sand at the top of the packed column, creating a uniform layer.
-
-
Elution Strategy:
-
Rationale: A gradient elution, where the mobile phase polarity is increased over time, is highly effective for separating compounds with different polarities.[11] It ensures that weakly adsorbed impurities elute quickly in the weak solvent, while the desired product and more strongly adsorbed impurities are eluted later as the solvent strength increases.
-
Begin eluting with a weak solvent system (e.g., 95:5 Hexane:EtOAc), which is less polar than the optimal TLC solvent.
-
Apply gentle pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
2 column volumes of 95:5 Hexane:EtOAc
-
5 column volumes of 90:10 Hexane:EtOAc
-
3 column volumes of 85:15 Hexane:EtOAc
-
-
Caption: Relationship between analyte and chromatographic phases.
PART III: Post-Chromatography Analysis and Recovery
-
Fraction Analysis:
-
Using TLC, analyze the collected fractions to determine their composition.
-
Spot several fractions on a single TLC plate for easy comparison. Co-spot with the original crude mixture as a reference.
-
Visualize under UV light. Identify the fractions that contain the pure product (single spot at the correct Rf).
-
-
Pooling and Recovery:
-
Combine the fractions identified as pure into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
The final weight of the flask will yield the mass of the purified product. Confirm purity using analytical techniques such as NMR or HPLC.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase; Column overloaded; Column packed poorly. | Re-optimize mobile phase with TLC; Reduce sample load; Repack column carefully using slurry method. |
| Cracked Silica Bed | Column ran dry; Drastic solvent polarity change. | Never let the solvent level drop below the top of the silica; Use a gradual gradient. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Tailing Spots on TLC | Compound is acidic/basic; Sample is too concentrated. | Add a small amount (0.1-1%) of acetic acid or triethylamine to the eluent; Dilute the sample for TLC. |
Alternative Strategies: Reverse-Phase Chromatography
While normal-phase chromatography is the most direct method for this purification, reverse-phase (RP) chromatography offers an orthogonal separation mechanism and can be a powerful alternative, particularly for high-purity analytical checks or for isolating more polar byproducts.[12][13]
-
Principle: In RP, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile).[14] Separation is based on hydrophobic interactions.
-
Stationary Phase Choice: For an aromatic compound like this, a Biphenyl or Pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity compared to standard C18 phases.[15][16] Biphenyl phases provide strong π-π interactions, which are beneficial for separating aromatic compounds.[17][18]
This approach is typically performed using High-Performance Liquid Chromatography (HPLC) systems and is well-suited for final purity analysis or small-scale purification.
References
-
Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Retrieved from [Link]
-
Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 64(10), o2088. Retrieved from [Link]
-
Guo, M.-P., Deng, J.-H., Zhang, Q.-C., Guo, H.-R., & Yuan, L. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2088. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Biotage. (2023, January 24). How does a flash system's internal volume affect gradients?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Dong, M. W. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Retrieved from [Link]
-
AZoM. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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The Not So Serious Scientist. (2023, March 23). Elution terms, strategies (stepwise, gradient etc) & practical tips, esp. for protein chromatography. YouTube. Retrieved from [Link]
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Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Spectroscopy Online. (2014, September 1). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
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Sorbent Technologies, Inc. (2024, May 15). Scouting Gradients in Flash Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]
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Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Bell, D. S., Shollenberger, D., & Cramer, H. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
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PubMed. (n.d.). Fluorinated Bonded Stationary Phases in Micellar Liquid Chromatography. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
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MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2). Retrieved from [Link]
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Application Notes and Protocols for the Comprehensive Characterization of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
Foreword: A Multi-Modal Approach to Structural Elucidation and Purity Assessment
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds, demands a robust analytical workflow to ensure its identity, purity, and quality.[1] This document eschews a rigid, one-size-fits-all template in favor of a holistic, multi-technique guide tailored to the specific chemical nature of this fluorinated biphenyl ketone. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for analytical problem-solving.
Foundational Physicochemical Properties
A thorough understanding of the fundamental properties of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is the bedrock upon which all subsequent analytical methods are built. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₂O | PubChem[2] |
| Molecular Weight | 232.22 g/mol | PubChem[2] |
| IUPAC Name | 1-[4-(2,4-difluorophenyl)phenyl]ethanone | PubChem |
| CAS Number | 53591-79-0 | Chemcd[3] |
| Appearance | Light yellow crystals | Guo, M.-P., et al. (2008)[1] |
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile and thermally labile compounds. For 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a reversed-phase method is the logical choice due to the molecule's relatively non-polar nature.
Causality of Method Development:
The selection of a C18 stationary phase is predicated on its hydrophobic character, which will facilitate retention of the aromatic biphenyl structure. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency at the detection wavelength. The addition of a small amount of formic acid to the aqueous phase can sharpen peaks by minimizing interactions of any acidic impurities with the silica backbone of the stationary phase. UV detection is ideal, leveraging the strong chromophoric nature of the conjugated aromatic system.
Detailed HPLC Protocol:
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Reagent and Standard Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: Prepare a 70:30 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analytical Workflow Diagram:
Caption: HPLC workflow for purity and quantification.
Volatile Impurity Profiling and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, such as residual solvents or starting materials. It also serves as a secondary method for structural confirmation.
Causality of Method Development:
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is selected for its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program is designed to provide good resolution between potential impurities and the main analyte. Electron ionization (EI) at 70 eV is a standard and robust method for generating reproducible mass spectra, which can be compared against spectral libraries for identification.
Detailed GC-MS Protocol:
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent Intuvo 9000 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
Data Analysis:
The total ion chromatogram (TIC) will be used to assess the overall purity. The mass spectrum of the main peak should be consistent with the structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone (expected molecular ion at m/z 232.22). Any additional peaks will be identified by comparing their mass spectra with the NIST library and quantified based on their relative peak areas.
Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
Causality of Method Development:
Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.
Detailed NMR Protocol:
Instrumentation and Sample Preparation:
-
NMR Spectrometer: 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.[4]
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
Expected Spectral Features (Predicted):
-
¹H NMR:
-
A singlet around 2.6 ppm corresponding to the three protons of the acetyl group (-COCH₃).
-
A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight aromatic protons. The protons on the difluorophenyl ring will show additional splitting due to coupling with the fluorine atoms.
-
-
¹³C NMR:
-
A signal around 26 ppm for the methyl carbon of the acetyl group.
-
A signal around 197 ppm for the carbonyl carbon.
-
Multiple signals in the aromatic region (110-165 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (¹JCF and ²JCF coupling).
-
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality of Method Development:
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The spectrum will be analyzed for characteristic absorption bands corresponding to the functional groups in 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
Detailed FTIR Protocol:
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: Equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
Expected Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1685 | C=O stretch | Aryl ketone |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1250-1100 | C-F stretch | Aryl fluoride |
Integrated Analytical Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Interpreting the Mass Spectrum of C₁₄H₁₀F₂O
Welcome to the technical support guide for interpreting the mass spectrum of compounds with the molecular formula C₁₄H₁₀F₂O. This guide is designed for researchers, scientists, and drug development professionals who encounter this or structurally similar molecules in their analytical workflows. We will move beyond simple peak identification to explore the mechanistic logic behind the fragmentation patterns, empowering you to make confident structural elucidations.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the initial questions that arise when first encountering the mass spectrum of C₁₄H₁₀F₂O.
Q1: What is the exact molecular weight of C₁₄H₁₀F₂O, and what are its most likely isomeric structures?
A1: The monoisotopic mass of C₁₄H₁₀F₂O is 232.0700 u . The high degree of unsaturation (10 degrees) strongly suggests the presence of aromatic rings. Given the formula, the most probable core structure is a difluorodiphenyl ether . There are several potential isomers depending on the substitution pattern of the two fluorine atoms on the phenyl rings (e.g., 2,2'-difluorodiphenyl ether, 4,4'-difluorodiphenyl ether, etc.). Other less common structures, such as difluorinated benzophenones or benzyl phenyl ethers, are also possible but the diphenyl ether scaffold is a primary candidate.
Q2: My spectrum shows a very prominent peak at m/z 232. What is the significance of this?
A2: A strong molecular ion (M⁺•) peak is characteristic of aromatic compounds.[1][2] The stability of the aromatic ring system allows the molecular ion to resist fragmentation, making it one of the most abundant ions in the spectrum. For aromatic ethers, this stability is well-documented, resulting in prominent molecular ions that provide an immediate confirmation of the compound's molecular weight.[3]
Q3: What are the fundamental fragmentation rules I should expect for an aromatic ether?
A3: Aromatic ethers undergo several characteristic fragmentation reactions under electron ionization (EI).[4] The primary cleavages occur around the ether linkage:
-
α-cleavage: This involves the cleavage of the C-O bond, which can lead to the formation of a phenoxy cation (or a fluorophenoxy cation in this case) and a corresponding radical.[3]
-
β-cleavage: Fragmentation can also occur at the bond beta to the aromatic ring.[3]
-
Rearrangements: Energetically unstable molecular ions can undergo rearrangements, often leading to the expulsion of small, stable neutral molecules like carbon monoxide (CO).[3]
Section 2: In-Depth Analysis of C₁₄H₁₀F₂O Fragmentation
This section provides a detailed breakdown of the expected fragmentation pathways for a model C₁₄H₁₀F₂O isomer, 4,4'-difluorodiphenyl ether.
Q4: What are the specific, high-probability fragmentation pathways for a difluorodiphenyl ether?
A4: The mass spectrum of a difluorodiphenyl ether is a composite of several competing fragmentation pathways originating from the molecular ion (m/z 232). Understanding these pathways is key to a correct interpretation.
Pathway A: Ether Bond Cleavage The most intuitive fragmentation is the cleavage of the C-O-C ether bond. This can happen in two ways, but due to the symmetry of a 4,4'-isomer, they are equivalent. This leads to the formation of a fluorophenoxy cation and a fluorophenoxy radical.
-
[C₁₄H₁₀F₂O]⁺• → [C₆H₄FO]⁺ + C₆H₄F•
-
The resulting fluorophenoxy cation would appear at m/z 111 .
-
Pathway B: Rearrangement and Expulsion of CO A common fragmentation for aromatic ethers involves a rearrangement followed by the loss of a neutral carbon monoxide (CO) molecule (28 Da).[3]
-
[C₁₄H₁₀F₂O]⁺• → [C₁₃H₁₀F₂]⁺• + CO
-
This pathway would produce a significant fragment at m/z 204 .
-
Pathway C: Expulsion of Difluorocarbene (CF₂) - A Key Marker A highly characteristic, though less intuitive, fragmentation for polyfluorinated aromatic compounds is the expulsion of difluorocarbene (CF₂), a neutral loss of 50 Da.[5] This occurs through a complex rearrangement involving fluorine atom migration.[5] Observing this loss is a strong indicator of the presence of at least two fluorine atoms on the same or adjacent aromatic systems.
-
[C₁₄H₁₀F₂O]⁺• → [C₁₃H₁₀O]⁺• + CF₂
-
This unique rearrangement results in a fragment at m/z 182 .
-
Pathway D: Fragmentation of Aromatic Rings The aromatic rings themselves can fragment, typically after an initial cleavage. For example, the tropylium ion (C₇H₇⁺) at m/z 91 is a common marker for alkyl-substituted benzene rings, but here we would see fragments of the fluorinated rings.
-
[C₆H₄F]⁺: A fluorophenyl cation at m/z 95 . This can arise from various pathways.
-
[C₆H₅]⁺: The phenyl cation at m/z 77 , resulting from the loss of a fluorine atom from the m/z 95 fragment.
The diagram below illustrates these primary fragmentation pathways.
Sources
Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of 2,4-Difluorobiphenyl
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth guidance on a common challenge in synthetic chemistry: confirming the regioselectivity of the Friedel-Crafts acylation of 2,4-difluorobiphenyl. Here, we address frequently encountered issues in a practical Q&A format, grounding our advice in established mechanistic principles and robust analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer from the Friedel-Crafts acylation of 2,4-difluorobiphenyl, and why?
A1: The Friedel-Crafts acylation of 2,4-difluorobiphenyl is expected to yield predominantly 4'-acyl-2,4-difluorobiphenyl . This outcome is dictated by a combination of electronic and steric directing effects inherent to the electrophilic aromatic substitution (EAS) mechanism.[1]
-
Electronic Effects : The unsubstituted phenyl ring (the B ring in our diagram below) is more electron-rich and thus more activated towards electrophilic attack than the difluorinated A ring. Fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I effect), which reduces the nucleophilicity of the aromatic ring they are attached to.[2] While they do have a slight electron-donating resonance effect (+M effect), the inductive effect is dominant, making the difluorinated ring less reactive.
-
Directing Effects of the Phenyl Group : The 2,4-difluorophenyl substituent on the B ring acts as an ortho, para-director. Electrophilic attack is favored at the positions ortho and para to the point of attachment.
-
Steric Hindrance : The para position (C-4') on the B ring is sterically much more accessible than the ortho positions (C-2' and C-6'). The bulky 2,4-difluorophenyl group, along with the approaching acylium ion-Lewis acid complex, creates significant steric hindrance at the ortho positions.
Consequently, the electrophilic acylium ion will preferentially attack the least hindered, electronically favorable para position of the unsubstituted ring.
Q2: My reaction has produced a mixture of products. What are the likely side-products, and how can I confirm their structures?
A2: While 4'-acylation is the major pathway, minor isomers can form under certain conditions. The most probable side-products would be the ortho-acylated isomer (2'-acyl-2,4-difluorobiphenyl) and potentially a product from substitution on the deactivated ring, though the latter is significantly less likely.
Confirmation of these structures is unequivocally achieved through a combination of modern NMR spectroscopy techniques, including ¹H, ¹³C, ¹⁹F NMR, and 2D correlation experiments like NOESY or HMBC.
Troubleshooting & Analytical Confirmation
Issue 1: Ambiguous ¹H NMR Spectrum
"My ¹H NMR spectrum shows a complex aromatic region, and I can't definitively assign the substitution pattern."
This is a common issue due to the overlapping signals of the aromatic protons and the complex splitting patterns caused by both H-H and H-F couplings.
Solution: Advanced 2D NMR Spectroscopy
To resolve this ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.
-
HMBC detects long-range (2-3 bond) correlations between protons and carbons. For the expected 4'-acyl product, a key correlation would be observed between the protons on the acylated ring (H-3' and H-5') and the carbonyl carbon of the acyl group.
-
NOESY identifies protons that are close in space.[3][4] In the case of the minor ortho (2') isomer, a NOE would be expected between the protons of the acyl group's alpha-carbon and the H-3' proton on the adjacent ring. For the major para (4') isomer, a NOE should be observed between the ortho protons (H-3' and H-5') and the protons on the difluorinated ring (specifically H-3 and H-5).
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Workflow for Structure Confirmation
Predictive NMR Data for Isomer Identification
The following tables provide predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the likely regioisomers of acetylated 2,4-difluorobiphenyl. These values are based on established increments and computational models and should be used as a guide for interpreting your experimental data. Actual shifts can vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | 4'-acetyl (Major) | 2'-acetyl (Minor) |
| H-3 | ~6.9-7.1 | ~6.9-7.1 |
| H-5 | ~6.9-7.1 | ~6.9-7.1 |
| H-6 | ~7.4-7.6 | ~7.4-7.6 |
| H-2' | - | ~7.8-8.0 |
| H-3' | ~7.7 | ~7.4-7.6 |
| H-5' | ~7.7 | ~7.4-7.6 |
| H-6' | ~8.0 | ~7.3-7.5 |
| CH₃ | ~2.6 | ~2.6 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | 4'-acetyl (Major) | 2'-acetyl (Minor) |
| C=O | ~197 | ~198 |
| CH₃ | ~27 | ~29 |
| C-4' (Acyl-bearing) | ~137 | ~130 |
| C-2' (Acyl-bearing) | ~130 | ~138 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃)
| Fluorine Position | 4'-acetyl (Major) | 2'-acetyl (Minor) |
| F-2 | ~-110 to -115 | ~-110 to -115 |
| F-4 | ~-115 to -120 | ~-115 to -120 |
Note: The ¹⁹F NMR shifts are less likely to be significantly different between the two isomers as the substitution is several bonds away from the fluorine atoms.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 2,4-Difluorobiphenyl
This protocol is a representative example and may require optimization for specific acylating agents and scales.
-
Reagent Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Formation of Acylium Ion : Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Substrate : Dissolve 2,4-difluorobiphenyl (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup : Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing : Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product. A literature report for 4'-acetyl-2',4'-difluorobiphenyl gives a melting point of 82.5-83.5 °C.
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}
Friedel-Crafts Acylation Workflow
Protocol 2: Structure Confirmation by HMBC NMR
-
Sample Preparation : Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/0.6 mL.
-
Acquisition : Acquire a standard 2D HMBC spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing : Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis :
-
Identify the signal for the carbonyl carbon in the ¹³C spectrum (typically ~197 ppm).
-
Look for correlations from this carbonyl carbon to protons in the ¹H spectrum.
-
For the 4'-acetyl isomer : Expect correlations to the doublet at ~8.0 ppm (H-6') and the doublet at ~7.7 ppm (H-3', H-5').
-
For the 2'-acetyl isomer : Expect correlations to the proton at ~7.8-8.0 ppm (H-2') and the proton at ~7.3-7.5 ppm (H-6').
-
Correlate other proton and carbon signals to build up the full connectivity of the molecule and confirm the substitution pattern.
-
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 2,4-difluorobiphenyl - PrepChem.com. (n.d.). Retrieved from [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
5.4: NOESY Spectra - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Main 2D HMBC and 1D NOESY observed correlations that allowed... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Site Selectivity in Electrophilic Aromatic Substitution - YouTube. (2018). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone: A Senior Application Scientist's Perspective
Introduction
1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its biphenyl scaffold, adorned with fluorine atoms and a reactive ketone group, makes it a valuable building block for medicinal chemists and material scientists. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, supported by experimental data and protocols. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and classical electrophilic aromatic substitution, offering insights to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone primarily revolves around two key transformations: the formation of the biphenyl C-C bond and the introduction of the acetyl group. The order and method of these steps define the synthetic route. We will explore the most prevalent and practical approaches:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A convergent approach where the two aryl rings are coupled in the final step.
-
Friedel-Crafts Acylation of a Pre-formed Biphenyl: A linear approach where the biphenyl core is first synthesized and then acylated.
-
Alternative Cross-Coupling Strategies (Negishi and Stille Couplings): A theoretical consideration of other powerful palladium-catalyzed methods.
Route 1: The Elegance of Convergence - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] This approach constructs the target molecule by coupling an aryl halide with an arylboronic acid, a strategy that offers high convergency and often excellent yields.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst. It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the arylboronic acid (activated by a base) and concludes with reductive elimination to yield the desired biphenyl and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is based on a reported synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.[2]
Materials:
-
1-(4-Bromophenyl)ethanone
-
2,4-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-bromophenyl)ethanone (1.0 mmol) and 2,4-difluorophenylboronic acid (1.5 mmol) in a 1:1 mixture of water and acetone (50 mL).
-
To this solution, add sodium carbonate (2.0 mmol) and palladium(II) acetate (0.01 mmol).
-
Stir the reaction mixture at 35°C for 20 minutes.
-
After the reaction is complete, extract the mixture with diethyl ether (4 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
Route 2: The Linear Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[3] In this linear approach, the 2,4-difluorobiphenyl core is first synthesized, followed by acylation with an appropriate acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates the acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the 2,4-difluorobiphenyl. A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. The regioselectivity of the acylation is directed by the existing substituents on the biphenyl ring.
Figure 2: Mechanism of the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general procedure adapted for the specific synthesis of the target molecule.
Materials:
-
2,4-Difluorobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension while stirring.
-
To this mixture, add a solution of 2,4-difluorobiphenyl (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
Alternative Cross-Coupling Strategies: A Theoretical Outlook
While Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, represent viable, albeit less common, alternatives for the synthesis of the biphenyl core.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. This enhanced reactivity can lead to faster reaction times and milder conditions. However, organozinc reagents are often moisture- and air-sensitive, requiring stricter anhydrous and inert atmosphere techniques.[4]
Stille Coupling
The Stille coupling employs organotin (stannane) reagents. A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance of a wide range of functional groups.[5] The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a significant concern in pharmaceutical synthesis.[5]
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation | Negishi Coupling (Theoretical) | Stille Coupling (Theoretical) |
| Approach | Convergent | Linear | Convergent | Convergent |
| Key Reagents | Aryl halide, Arylboronic acid | 2,4-Difluorobiphenyl, Acetyl chloride, AlCl₃ | Aryl halide, Arylzinc reagent | Aryl halide, Arylstannane |
| Catalyst | Palladium complex | Lewis acid (e.g., AlCl₃) | Palladium or Nickel complex | Palladium complex |
| Typical Yields | Good to Excellent | Moderate to Good | High | Good to Excellent |
| Reaction Conditions | Mild, requires a base | Can be harsh, requires stoichiometric Lewis acid | Mild, requires inert atmosphere | Mild, often neutral |
| Functional Group Tolerance | Broad | Limited by Lewis acid sensitivity | Excellent | Excellent |
| Safety & Environmental | Low toxicity of boron byproducts | Corrosive and water-sensitive reagents | Air- and moisture-sensitive organozinc reagents | High toxicity of organotin reagents and byproducts |
| Purification | Generally straightforward | Can be challenging due to catalyst residues | Requires careful handling of reagents | Difficult removal of tin byproducts |
Conclusion and Recommendation
For the synthesis of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, the Suzuki-Miyaura coupling stands out as the most advantageous route for most laboratory and industrial applications. Its operational simplicity, mild reaction conditions, high yields, and the low toxicity of its reagents and byproducts make it a superior choice from both a practical and a green chemistry perspective.
The Friedel-Crafts acylation route, while a classic and viable method, presents challenges related to the handling of corrosive and moisture-sensitive reagents, the need for stoichiometric amounts of the Lewis acid catalyst, and potentially lower yields and more complex purification. However, it may be a cost-effective option if the 2,4-difluorobiphenyl starting material is readily and inexpensively available.
While the Negishi and Stille couplings are powerful reactions in the synthetic chemist's toolbox, their application to this specific synthesis is less documented. The Negishi coupling's requirement for sensitive organozinc reagents and the Stille coupling's significant toxicity concerns with organotin compounds make them less attractive options compared to the well-established and more benign Suzuki-Miyaura reaction, especially in the context of pharmaceutical development.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, available equipment, and safety considerations. However, based on the current state of chemical literature and best practices, the Suzuki-Miyaura coupling represents the most robust and reliable path to 1-(2',4'-Difluorobiphenyl-4-yl)ethanone.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
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Guo, M.-P.; Deng, J.-H.; Zhang, Q.-C.; Guo, H.-R.; Yuan, L. Acta Crystallogr. Sect. E Struct. Rep. Online2008 , 64 (10), o1923. [Link]
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Reeve, A. M. J. Chem. Educ.2006 , 83 (8), 1173. [Link]
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Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A. F. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online, 2022. [Link]
-
Guo, M.-P.; Deng, J.-H.; Zhang, Q.-C.; Guo, H.-R.; Yuan, L. 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E, 2008 , E64, o1923. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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A Comparative Guide to the Structural Validation of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone: X-ray Crystallography and its Alternatives
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For small molecules like 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, a key intermediate with potential pharmacological activity, precise structural validation is not merely a confirmatory step but a critical gateway to understanding its biological activity, optimizing its properties, and ensuring intellectual property protection.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful alternative techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate analytical strategy.
The Imperative of Structural Integrity in Drug Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges. A molecule's efficacy, safety, and patentability are intrinsically linked to its precise atomic arrangement. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potentially harmful clinical outcomes. Therefore, the initial structural validation is a pivotal, non-negotiable step in the drug development pipeline.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density and, consequently, the precise position of each atom in the molecule and its arrangement within the crystal lattice.[3]
The Crystallographic Portrait of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
For 1-(2',4'-Difluorobiphenyl-4-yl)ethanone (C₁₄H₁₀F₂O), X-ray crystallography has provided an unambiguous structural determination.[1][4] Key structural features revealed by this technique include the dihedral angles between the two benzene rings, which are reported to be 46.9 (2)° and 47.6 (2)° in the two crystallographically independent molecules found in the asymmetric unit.[1][4] The analysis also elucidates the intricate network of intermolecular interactions, such as C—H⋯F interactions and π–π stacking, which govern the crystal packing.[1][4]
Experimental Workflow: From Powder to Structure
The journey to obtaining a crystal structure is a multi-step process that demands meticulous execution.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: X-ray Crystallography
1. Synthesis and Purification:
-
Synthesis: 1-(2',4'-Difluorobiphenyl-4-yl)ethanone can be synthesized via a Suzuki coupling reaction between (4-acetylphenyl)boronic acid and 1-bromo-2,4-difluorobenzene.
-
Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. This is typically achieved through column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water). Purity should be confirmed by techniques such as ¹H NMR and mass spectrometry.
2. Single Crystal Growth:
-
Solvent Selection: The choice of solvent is critical.[5] A systematic screening of solvents with varying polarities is recommended. For the target molecule, slow evaporation from a solution in a solvent like ethanol or acetone at room temperature can yield suitable crystals.[6]
-
Crystallization Technique: Slow evaporation is a common and effective method for small organic molecules.[5] Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent over several days to weeks.[5] Other techniques to explore include vapor diffusion and slow cooling.[5][7]
3. X-ray Diffraction Data Collection:
-
Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[6] The data collection strategy should aim for high completeness and redundancy.
4. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is typically solved using direct methods or Patterson methods.[8]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for any inconsistencies. The final structure is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[9]
II. Orthogonal Validation: Alternative Spectroscopic and Computational Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and can be more practical in certain scenarios, especially during early-stage discovery where high-quality crystals may not be readily available.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10] For a fluorinated compound like 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[11][12][13][14]
Causality in NMR Analysis:
-
¹H NMR: Provides information about the number and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the biphenyl rings.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The number of distinct carbon signals indicates the molecular symmetry.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[12][14]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For detailed structural assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to assemble the molecular structure.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and identify structural motifs.[15][16][17]
Causality in MS Analysis:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (molecular formula).[16]
-
Tandem Mass Spectrometry (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed.[18] The fragmentation pattern provides valuable information about the connectivity of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum to determine the molecular weight. Perform MS/MS analysis on the parent ion to obtain fragmentation data.
-
Data Analysis: Determine the exact mass and compare it with the calculated mass for the proposed structure. Analyze the fragmentation pattern to confirm the presence of key structural fragments.
C. Computational Chemistry: Crystal Structure Prediction (CSP)
Computational methods, particularly Crystal Structure Prediction (CSP), are emerging as powerful tools to predict the most stable crystal structures of a molecule based on its 2D chemical structure.[19][20][21][22] While not a direct experimental validation, CSP can provide valuable insights into potential polymorphs and guide crystallization experiments.[22]
Causality in CSP:
-
Energy Landscapes: CSP algorithms generate a large number of plausible crystal packing arrangements and calculate their relative lattice energies. The structures with the lowest energies are predicted to be the most stable and therefore the most likely to be observed experimentally.[19]
-
Polymorph Screening: This approach can predict the existence of different crystalline forms (polymorphs), which can have significantly different physical properties, a critical consideration in pharmaceutical development.[22]
Workflow: Crystal Structure Prediction
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone
Introduction: The Imperative for Analytical Consistency
1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a key chemical intermediate, notably in the synthesis of compounds with potential biological activities.[1] As with any component destined for pharmaceutical development, the analytical data underpinning its quality, purity, and stability must be unimpeachable. When multiple laboratories are involved in analyzing the same compound—whether across different company sites, or between a manufacturer and a contract research organization (CRO)—ensuring the equivalency of their analytical results is not merely a matter of good practice; it is a regulatory and scientific necessity.
This guide provides a comprehensive framework for designing and executing an inter-laboratory cross-validation study for 1-(2',4'-Difluorobiphenyl-4-yl)ethanone. We will delve into the selection of appropriate analytical methodologies, the design of a robust validation protocol grounded in regulatory principles, and the interpretation of comparative data. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and defensible strategy.[2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]
The Analytical Landscape: Selecting the Right Tools
The molecular structure of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, an aromatic ketone, lends itself to several robust analytical techniques.[6][7] The choice of methodology is the first critical decision in a cross-validation study, as the selected method must be reliable, transferable, and fit for its intended purpose—typically for purity assessment or quantitative assay.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical QC labs, reversed-phase HPLC is a primary candidate. The compound's biphenyl structure provides a strong chromophore, making UV detection highly effective. The key causality here is the molecule's hydrophobicity, which allows for excellent retention and separation on C8 or C18 stationary phases.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's volatility and thermal stability, GC-MS offers a powerful alternative.[7] Its principal advantage is the specificity afforded by mass spectrometry, which provides structural confirmation alongside quantification. This is particularly valuable for identifying and distinguishing impurities from the main analyte peak. The choice of GC-MS is predicated on the compound's ability to be vaporized without degradation, a common characteristic of aromatic ketones.[8]
Below is a comparative summary of these two primary techniques for this application.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Specificity | Good; based on retention time. Can be enhanced with DAD/PDA detectors. | Excellent; based on retention time and mass fragmentation pattern. |
| Sample Prep | Simple dissolution in an appropriate solvent (e.g., Acetonitrile/Water). | Dissolution in a volatile solvent. Derivatization is possible but often not required for ketones.[9] |
| Typical Use | Routine QC, purity assays, stability testing. | Impurity identification, reference material characterization, metabolomics.[8] |
| Pros | Highly robust, widely available, excellent for non-volatile compounds. | Unmatched specificity, high sensitivity, provides structural information. |
| Cons | Potential for co-eluting impurities, solvent-intensive. | Requires analyte to be volatile and thermally stable, more complex instrumentation. |
For this guide, we will focus on an HPLC-UV method, as it represents the most common scenario for routine quality control and inter-laboratory transfer.
Designing the Cross-Validation Study: A Framework for Trust
A cross-validation study, also known as an analytical method transfer, is a documented process that qualifies a receiving laboratory to use an analytical procedure that originated in a transferring laboratory.[3][10] The process must be governed by a pre-approved protocol that clearly defines the scope, procedures, and acceptance criteria. This aligns with the lifecycle approach to analytical methods advocated by modern guidelines.[11][12]
The core objective is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory. This is primarily assessed by evaluating precision and accuracy between the labs.[2]
Experimental Protocol: HPLC-UV Assay Transfer
This section provides a detailed, step-by-step methodology for the cross-validation. The trustworthiness of this protocol is established through the inclusion of a System Suitability Test (SST), which acts as a self-validating system for each analytical run.
1. Objective: To demonstrate that Lab B can accurately and precisely quantify 1-(2',4'-Difluorobiphenyl-4-yl)ethanone using the analytical method transferred from Lab A.
2. Analytical Method Parameters:
-
Instrument: HPLC with UV/DAD Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Materials to be Transferred:
-
Reference Standard (RS): A single, well-characterized lot of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone RS.
-
Test Samples: A minimum of three batches of homogenized material of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, covering the expected purity range (e.g., high purity, nominal purity, and a batch with a known impurity).
-
Method Protocol: The fully validated analytical procedure from Lab A.
4. Execution Steps:
-
Step 1: Standard Preparation (Both Labs):
-
Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to create a stock solution (approx. 500 µg/mL).
-
Further dilute this stock solution 1:10 with the mobile phase to create a working standard solution (approx. 50 µg/mL). This is the causality: creating a working standard concentration that will fall in the middle of the calibration curve ensures optimal accuracy.
-
-
Step 2: Sample Preparation (Both Labs):
-
Accurately weigh approximately 25 mg of each test sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter and dilute 1:10 with the mobile phase to achieve a nominal concentration of 50 µg/mL.
-
-
Step 3: System Suitability Test (SST) (Both Labs):
-
Before analyzing any samples, perform five replicate injections of the working standard solution.
-
Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%. This confirms the system is performing with adequate precision on the day of analysis.
-
-
Step 4: Analysis (Both Labs):
-
Inject the working standard solution.
-
Inject each prepared sample solution in triplicate.
-
Calculate the % Assay for each sample injection using the formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
5. Data Comparison and Acceptance Criteria
The core of the cross-validation lies in comparing the results obtained by both laboratories. All quantitative data should be summarized for easy comparison. The following criteria are based on common industry practices and the principles of ICH Q2(R1).[13]
Table 1: Hypothetical Cross-Validation Results for % Assay
| Sample ID | Lab A Mean Assay (%) | Lab A Assay %RSD (n=3) | Lab B Mean Assay (%) | Lab B Assay %RSD (n=3) | Difference (Lab B - Lab A) |
| Batch 001 | 99.8 | 0.45 | 99.6 | 0.51 | -0.2 |
| Batch 002 | 98.5 | 0.52 | 98.7 | 0.60 | +0.2 |
| Batch 003 | 99.2 | 0.38 | 99.0 | 0.45 | -0.2 |
Acceptance Criteria for Successful Transfer:
-
Precision: The %RSD for the triplicate preparations of each sample at each laboratory should be ≤ 2.0%.
-
Accuracy/Comparability: The mean assay result from Lab B for each sample must be within ±2.0% of the mean assay result from Lab A.
Conclusion: Ensuring Data Integrity Across a Product's Lifecycle
Successful cross-validation of an analytical method for a key intermediate like 1-(2',4'-Difluorobiphenyl-4-yl)ethanone is a foundational element of robust drug development. It ensures that data generated across different sites and at different times is comparable, consistent, and reliable. This guide demonstrates that by combining a well-chosen analytical technique with a meticulously planned protocol grounded in regulatory guidelines like ICH Q2 and USP <1224>, organizations can build a framework of trust in their analytical results.[2][3] This process is not a one-time event but a critical part of the analytical procedure's lifecycle, ensuring its continued fitness for purpose.[11]
References
-
Guo, M-P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. (n.d.). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. [Link]
-
PubChem. (n.d.). 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (2012). usp 1224 transfer of analytical procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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"Analysis of Diflunisal impurity 5 and its relation to 1-(2',4'-Difluorobiphenyl-4-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and the United States Pharmacopeia (USP) General Chapter <476>, mandate rigorous control of impurities.[1][2][3][4][5][6][7] This guide provides an in-depth analysis of a specific impurity associated with the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, known as Diflunisal impurity 5. We will explore its chemical identity, its relationship to the Diflunisal synthesis process, and a comparative overview of analytical methodologies for its detection and quantification.
Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a potent analgesic and anti-inflammatory agent.[8] The control of its impurity profile is crucial to ensure the quality and safety of the final drug product. This guide will focus on a key process-related impurity, providing actionable insights for researchers and quality control analysts.
Unveiling Diflunisal Impurity 5: A Synthetic Intermediate
Through comprehensive analysis of scientific literature and chemical databases, Diflunisal impurity 5 has been unequivocally identified as 1-(2',4'-Difluorobiphenyl-4-yl)ethanone .[9] This compound is not a degradation product but rather a key intermediate in a common synthetic pathway for Diflunisal.
The Synthetic Connection: From Intermediate to API
One established synthetic route to Diflunisal involves a Friedel-Crafts acylation reaction. In this process, 2,4-difluorobiphenyl is acylated to produce 1-(2',4'-Difluorobiphenyl-4-yl)ethanone (Diflunisal impurity 5). This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final Diflunisal molecule. The presence of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone in the final API is therefore indicative of an incomplete reaction or inefficient purification of this synthetic intermediate.
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A Senior Application Scientist's Guide to Benchmarking 1-(2',4'-Difluorobiphenyl-4-yl)ethanone-Based Materials
Introduction: The Strategic Value of the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone Scaffold
In the landscape of advanced materials science, the strategic selection of core molecular scaffolds is paramount to achieving desired performance characteristics. 1-(2',4'-Difluorobiphenyl-4-yl)ethanone emerges as a molecule of significant interest for both organic electronics and medicinal chemistry. Its inherent structural features—a rigid biphenyl backbone, strategic fluorination, and a reactive ethanone group—provide a versatile platform for the synthesis of high-performance materials.
The difluorobiphenyl moiety is particularly noteworthy. Fluorination is a well-established strategy to modulate the electronic properties of organic materials, often leading to deeper highest occupied molecular orbital (HOMO) energy levels, which can enhance air stability and improve charge injection/extraction in electronic devices.[1] In medicinal chemistry, fluorine substitution can alter metabolic stability, binding affinity, and bioavailability.[2] The ethanone group offers a convenient synthetic handle for further molecular elaboration, allowing for the construction of a diverse library of derivatives.
This guide provides a comparative framework for benchmarking the performance of materials derived from 1-(2',4'-Difluorobiphenyl-4-yl)ethanone in two promising applications: as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and as a kinase inhibitor for targeted cancer therapy. We will propose the synthesis of a representative derivative for each application and benchmark its projected performance against established alternatives, supported by experimental data from analogous systems. Detailed experimental protocols for synthesis and performance evaluation are provided to guide researchers in validating these projections.
Part 1: Application in Organic Electronics - A High-Performance Hole Transport Material
The quest for efficient and stable hole transport materials is a driving force in OLED technology. A well-designed HTM should possess high hole mobility, appropriate energy levels to facilitate charge injection from the anode and transport to the emissive layer, and good thermal and morphological stability. The strategic fluorination of the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone core is anticipated to yield an HTM with superior performance.
Proposed Derivative and Synthesis
We propose the synthesis of a triphenylamine-functionalized derivative, TPA-DFB , from the 1-(2',4'-Difluorobiphenyl-4-yl)ethanone precursor. The triphenylamine moieties are well-known for their excellent hole-transporting capabilities.
Synthesis Workflow for TPA-DFB
Caption: Proposed synthetic route to TPA-DFB.
Performance Benchmarking: TPA-DFB vs. Alternatives
To objectively assess the potential of TPA-DFB, we will compare its projected performance metrics against a widely used non-fluorinated biphenyl-based HTM, NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) , and a common fluorinated HTM, F-TPA . The data for the alternatives are drawn from published literature.
| Parameter | Projected TPA-DFB | NPB (Non-Fluorinated Biphenyl) | F-TPA (Fluorinated TPA) | Significance |
| HOMO Energy Level (eV) | -5.4 to -5.6 | -5.2 to -5.4 | -5.5 to -5.7 | Deeper HOMO enhances air stability and improves hole injection from ITO. |
| Hole Mobility (cm²/Vs) | > 10⁻³ | ~10⁻⁴ | > 10⁻³ | Higher mobility leads to lower driving voltage and higher device efficiency. |
| Glass Transition Temp. (°C) | > 120 | ~96 | > 120 | High Tg ensures morphological stability and longer device lifetime. |
| External Quantum Eff. (%) | > 20% | ~15-18% | > 20% | Higher EQE indicates more efficient conversion of electrons to photons. |
Causality behind Expected Performance:
The introduction of two fluorine atoms in TPA-DFB is expected to lower its HOMO energy level compared to the non-fluorinated NPB, leading to better energy level alignment with indium tin oxide (ITO) anodes and improved air stability.[1] The rigid biphenyl core, combined with the propeller-like structure of the triphenylamine units, should ensure a high glass transition temperature, contributing to the morphological stability of the thin film and thus a longer operational lifetime for the OLED device. The inherent charge-carrying properties of the triphenylamine moieties are expected to result in high hole mobility, comparable to or exceeding that of other high-performance fluorinated HTMs.
Experimental Protocol for OLED Fabrication and Characterization
To validate the projected performance of TPA-DFB, the following experimental protocol should be followed.
Device Fabrication Workflow
Caption: Standard workflow for OLED fabrication and testing.
Step-by-Step Methodology:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO.[3]
-
Hole Transport Layer Deposition: A solution of TPA-DFB in a suitable organic solvent (e.g., chlorobenzene) is spin-coated onto the cleaned ITO substrate to form a uniform thin film. The film is then annealed to remove residual solvent.
-
Deposition of Subsequent Layers: The emissive layer (e.g., tris-(8-hydroxyquinoline)aluminum, Alq3), electron transport layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, TPBi), and cathode (e.g., a bilayer of lithium fluoride and aluminum, LiF/Al) are deposited sequentially via thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy resin and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a photometer. The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data. The operational lifetime of the device is determined by monitoring the decay in luminance over time at a constant current density.
Part 2: Application in Medicinal Chemistry - A Selective Kinase Inhibitor
The 2,4-difluorophenyl moiety is a common feature in many approved kinase inhibitors. This structural motif can engage in favorable interactions within the ATP-binding pocket of kinases. By modifying the ethanone group of 1-(2',4'-Difluorobiphenyl-4-yl)ethanone, we can design potent and selective kinase inhibitors.
Proposed Derivative and Synthesis
We propose the synthesis of a pyrimidine-based kinase inhibitor, DFB-Pyr , which incorporates the 1-(2',4'-Difluorobiphenyl-4-yl) core. The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors.
Synthesis Workflow for DFB-Pyr
Caption: Proposed synthetic route to DFB-Pyr.
Performance Benchmarking: DFB-Pyr vs. Alternatives
The inhibitory potential of DFB-Pyr will be benchmarked against a known non-fluorinated biphenyl kinase inhibitor, Honokiol , and a clinically approved pyrimidine-based inhibitor, Imatinib .
| Parameter | Projected DFB-Pyr | Honokiol (Non-fluorinated Biphenyl) | Imatinib (Pyrimidine-based) | Significance |
| Target Kinase IC₅₀ (nM) | < 100 | > 1000 | < 100 (for Abl kinase) | Lower IC₅₀ indicates higher potency. |
| Kinase Selectivity | High | Low | Moderate | High selectivity minimizes off-target effects and toxicity. |
| Cellular Potency (GI₅₀, µM) | < 1 | > 10 | < 1 | Lower GI₅₀ indicates better efficacy in inhibiting cancer cell growth. |
| Metabolic Stability | High | Moderate | Moderate | Higher stability leads to a longer half-life in the body. |
Causality behind Expected Performance:
The 2,4-difluorophenyl group of DFB-Pyr is expected to form strong interactions with the hinge region of the kinase active site, a key determinant of inhibitory potency. The biphenyl scaffold allows for the exploration of additional binding pockets, potentially enhancing both potency and selectivity. The pyrimidine core is a proven pharmacophore for kinase inhibition.[4] The fluorination is also anticipated to improve metabolic stability, a crucial parameter for drug candidates.[2]
Experimental Protocol for Kinase Inhibition and Cellular Assays
The following protocols are standard for evaluating the efficacy of potential kinase inhibitors.
Kinase Inhibition and Cellular Assay Workflow
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one
Introduction
In the landscape of modern drug discovery and materials science, the characterization of novel small molecules is paramount. 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one, a fluorinated biphenyl derivative, represents a class of compounds with significant potential in medicinal chemistry. The synergy between computational modeling and experimental analysis is crucial for a comprehensive understanding of such molecules. This guide provides an in-depth comparison of the available computational and experimental data for 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one, offering researchers, scientists, and drug development professionals a critical evaluation of predictive and empirical approaches. While a wealth of computational data and experimental structural information from X-ray crystallography exists, a notable gap is the absence of publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry). This guide will therefore not only compare the existing data but also provide detailed protocols and predicted spectra to serve as a benchmark for future experimental work.
Molecular Structure: A Tale of Two States
The three-dimensional arrangement of atoms in a molecule is a fundamental determinant of its physical and biological properties. For 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one, we have the advantage of high-quality experimental data from single-crystal X-ray diffraction, which provides a precise picture of the molecule in the solid state. This can be compared with the computationally predicted structure in the gaseous phase, offering insights into the conformational flexibility of the molecule.
Experimental Crystal Structure
The crystal structure of 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one has been determined, revealing crucial details about its solid-state conformation.[1][2] The asymmetric unit of the crystal contains two crystallographically independent molecules.[1][2] A key feature of the biphenyl moiety is the dihedral angle between the two phenyl rings, which is a measure of the twist between them.
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle between Phenyl Rings | 46.8 (2)°[2] | 47.6 (2)°[1][2] |
Table 1: Experimental Dihedral Angles from Single-Crystal X-ray Diffraction.
This twisted conformation is a result of steric hindrance between the ortho-hydrogen on one ring and the ortho-fluorine on the other. This experimental data serves as a critical validation point for computational models.
Computational Molecular Geometry
A comparison between the experimental crystal structure and a computationally optimized gas-phase structure would likely reveal slight differences in the dihedral angle. In the solid state, intermolecular forces such as crystal packing effects can influence the molecular conformation, leading to deviations from the gas-phase minimum energy structure.
Spectroscopic Characterization: The Predicted versus the Unseen
Spectroscopic techniques provide a fingerprint of a molecule, offering detailed information about its electronic structure, functional groups, and atomic connectivity. As experimental spectra for 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one are not publicly available, this section will present computationally predicted spectra alongside the established protocols for their experimental acquisition. This serves as a valuable resource for researchers planning to synthesize and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.
Predicting NMR chemical shifts using computational methods, typically DFT with the Gauge-Invariant Atomic Orbital (GIAO) method, has become a valuable tool in structural assignment. For fluorinated compounds, specialized basis sets and functionals are often employed for greater accuracy.
Below are the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. These predictions are based on DFT calculations and serve as a guide for what to expect in an experimental spectrum.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | ~2.6 | ~26 |
| Aromatic Protons | 7.0 - 8.1 | 111 - 163 |
| Carbonyl Carbon | - | ~197 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts.
| Atom | Predicted ¹⁹F Chemical Shift (ppm) |
| F (ortho) | -110 to -115 |
| F (para) | -105 to -110 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (referenced to CFCl₃).
Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire a one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and more scans are usually required compared to ¹H NMR.
-
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹⁹F NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H and ¹³C NMR, but an external or internal fluorine-containing reference standard (e.g., CFCl₃ or trifluoroacetic acid) may be used.[4]
-
Instrumentation: A spectrometer equipped with a broadband or fluorine-specific probe is required.
-
Acquisition: Set the spectrometer to the ¹⁹F frequency. A simple one-pulse experiment is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Processing: Similar to ¹H and ¹³C NMR, with chemical shifts referenced to the appropriate standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Based on the structure of 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one, the following characteristic IR absorptions are predicted:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1680 - 1700 |
| C-F (Aromatic) | 1100 - 1300 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Methyl) | 2850 - 3000 |
Table 4: Predicted Key IR Absorptions.
For comparison, the non-fluorinated analog, 4-acetylbiphenyl, shows a strong C=O stretch at approximately 1675 cm⁻¹.[5]
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[6]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
For 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one (C₁₄H₁₀F₂O), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 232.07, corresponding to the exact mass of the molecule.
-
Key Fragments:
-
m/z = 217: Loss of a methyl group (•CH₃).
-
m/z = 189: Loss of an acetyl group (•COCH₃).
-
m/z = 43: Acetyl cation (CH₃CO⁺).
-
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.[7]
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Physicochemical Properties: A Blend of Prediction and Limited Data
Basic physicochemical properties are essential for understanding a compound's behavior in various environments.
| Property | Computational (PubChem)[3] | Experimental/Supplier Data |
| Molecular Weight | 232.22 g/mol | 232.23 g/mol [] |
| XLogP3 | 3.4 | Not Available |
| Hydrogen Bond Donor Count | 0 | Not Available |
| Hydrogen Bond Acceptor Count | 1 | Not Available |
| Rotatable Bond Count | 2 | Not Available |
| Boiling Point | Not Available | 311.8°C at 760 mmHg[] |
| Density | Not Available | 1.192 g/cm³[] |
Table 5: Comparison of Physicochemical Properties. Note: The source of the supplier's boiling point and density data is not specified and may be predicted rather than experimental.
The computationally derived properties from PubChem are based on the molecule's 2D structure and provide valuable estimates for properties like lipophilicity (XLogP3). The boiling point and density provided by a commercial supplier should be treated with caution unless their experimental origin is confirmed.
Discussion and Future Directions
This guide highlights a common scenario in chemical research where a significant amount of high-quality experimental data for a particular molecule (in this case, the crystal structure) coexists with a lack of other crucial experimental data (spectroscopy). The comparison between the experimental solid-state structure and computational gas-phase predictions underscores the importance of considering the physical state when analyzing molecular conformation.
The absence of experimental NMR, IR, and mass spectra for 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one in the public domain presents a clear opportunity for future research. The predicted spectra and detailed experimental protocols provided herein are intended to facilitate this work. A direct comparison between the predicted and experimental spectra will be invaluable for validating and refining computational models for this class of fluorinated compounds.
For researchers in drug development, a thorough understanding of both the solid-state and solution-phase behavior of a molecule is critical. The twisted biphenyl moiety observed in the crystal structure will likely persist in solution, influencing its interaction with biological targets. Future work could also involve computational docking studies using the experimentally validated conformation as a starting point.
Conclusion
The characterization of 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one provides a compelling case study on the interplay between computational and experimental chemistry. While the experimental crystal structure offers a solid foundation for its solid-state conformation, the lack of publicly available spectroscopic data necessitates a reliance on computational predictions for its solution-phase and gas-phase properties. This guide serves as a comprehensive resource by not only comparing the available data but also by providing the necessary theoretical background and practical protocols to bridge the existing experimental gap. As computational methods continue to improve in accuracy, their role in complementing and guiding experimental research will only become more vital in the accelerated discovery and development of new chemical entities.
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- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Safety Operating Guide
Personal protective equipment for handling 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
Comprehensive Safety Guide: Handling 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 53591-79-0). As a research chemical and potential intermediate in drug development, a robust understanding of its characteristics is paramount for ensuring laboratory safety. This document synthesizes established best practices for handling fine organic chemicals, providing a framework for risk mitigation in the absence of comprehensive, publicly available hazard data. The procedural guidance herein is designed to empower researchers to work safely and effectively.
Hazard Assessment and Identification
Rationale & Expertise: The presence of two fluorine atoms on one of the phenyl rings can alter the molecule's reactivity and metabolic profile compared to non-fluorinated analogs. Fluorinated compounds can exhibit unexpected toxicological properties. Therefore, the precautionary principle dictates that we assume the substance is, at a minimum, an irritant and potentially harmful if absorbed.
Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 53591-79-0 | [] |
| Molecular Formula | C14H10F2O | [][2] |
| Molecular Weight | 232.22 g/mol | [][2] |
| Synonyms | 1-(2',4'-Difluoro-1,1'-biphenyl-4-yl)ethanone | [] |
| Known Physical Form | Solid / Powder |[3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is critical to prevent exposure. The selection of PPE should be based on a "routes of exposure" risk analysis, with engineering controls serving as the primary barrier.
Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.
-
Expert Insight: A fume hood is the most crucial piece of safety equipment. It contains fine powders that can easily become airborne and protects the user from inhaling potentially hazardous materials. The airflow of the hood directs contaminants away from the operator's breathing zone.
Mandatory PPE Ensemble
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile Gloves | Provides a robust barrier against incidental contact with organic solids. Always double-check chemical compatibility for the specific solvents being used. |
| Eye Protection | Chemical Safety Goggles | Essential for protecting the eyes from airborne dust and potential splashes during solution preparation. Standard safety glasses are insufficient. |
| Skin & Body | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory | Not required if working in a fume hood | A properly functioning fume hood provides adequate respiratory protection. For spill cleanup outside a hood, consult your institution's EHS for appropriate respirator selection (e.g., an N95 or P100 filter). |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The following step-by-step process provides a validated framework for handling the compound from receipt to use.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don the complete PPE ensemble: lab coat, chemical safety goggles, and nitrile gloves.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary glassware, spatulas, and reagents within the hood to minimize traffic in and out of the containment area.
-
-
Aliquotting the Compound (Weighing):
-
Place a tared weigh boat on the analytical balance inside the fume hood. If the balance is outside the hood, use a container with a secure lid for transport.
-
Carefully transfer the desired amount of the solid chemical using a clean spatula. Avoid any actions that could generate dust, such as tapping containers forcefully.
-
Securely close the primary container of this compound immediately after use.
-
-
Solution Preparation / Reaction Addition:
-
Place the vessel for the solution or reaction within the fume hood.
-
Carefully add the weighed solid to the vessel. If transferring from a weigh boat, bend it to create a funnel for a controlled addition.
-
Add solvent or other reagents slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol), disposing of the cloth as hazardous waste.
-
Carefully fold the disposable bench paper inward and place it in the solid hazardous waste container.
-
Remove PPE in the correct order: gloves first, followed by goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[5]
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
